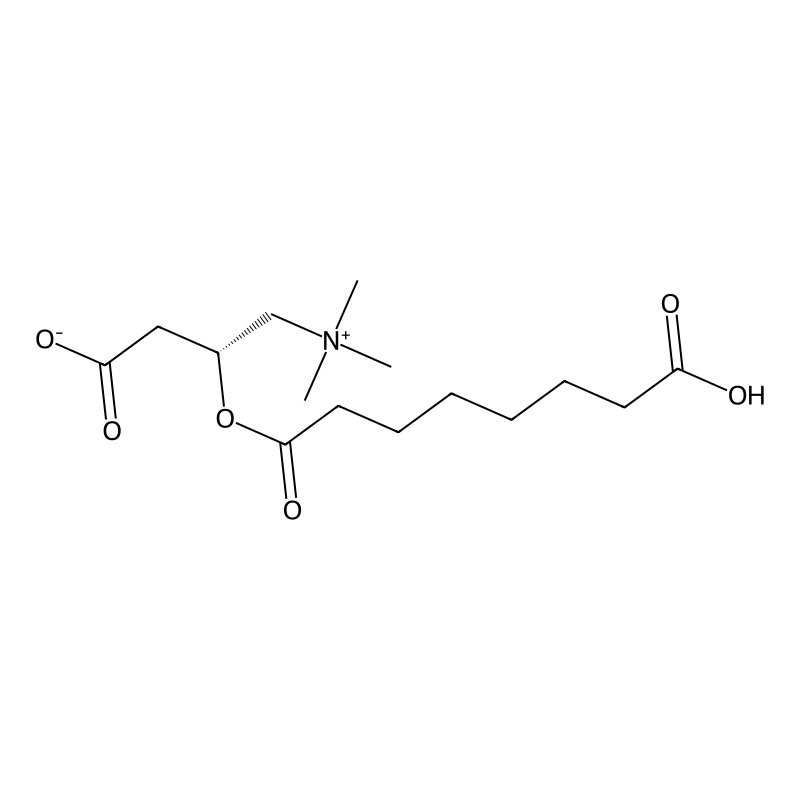

(L)-Suberyl Carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

(L)-Suberyl Carnitine as a Biomarker

Acylcarnitines, including (L)-Suberyl Carnitine, are detectable in blood and urine. Studies suggest that the levels of certain acylcarnitines can fluctuate depending on various physiological conditions. Recognizing the specific acylcarnitine profile might be valuable for disease diagnosis. For instance, research has explored the potential of using acylcarnitine profiles to identify metabolic disorders .

(L)-Suberyl Carnitine is a derivative of L-Carnitine, characterized by the addition of a suberyl group, which is a saturated fatty acid chain. Its molecular formula is C₁₅H₂₇NO₆, with a molecular weight of approximately 317.38 g/mol. This compound plays a significant role in fatty acid metabolism and energy production within cells, particularly in the mitochondria, where it facilitates the transport of long-chain fatty acids across the mitochondrial membrane for subsequent oxidation.

- It might have similar properties to L-Carnitine, which plays a role in transporting fatty acids into the mitochondria for energy production []. The suberic acid addition could potentially alter its transport properties or introduce new functionalities.

- The suberic acid moiety might introduce additional interactions with other molecules or cellular components, depending on the linkage type.

- Formation of Fatty Acylcarnitines: (L)-Suberyl Carnitine can be formed through the esterification of L-Carnitine with suberic acid or through the peroxisomal metabolism of longer chain acylcarnitines .

- Carnitine Shuttle Mechanism: It participates in the carnitine shuttle system, where it aids in the transport of acyl groups from the cytosol into the mitochondria. The process involves several enzymatic reactions:

- Activation of Fatty Acids: Fatty acids are first converted into acyl-CoA.

- Formation of Acylcarnitine: Acyl-CoA reacts with (L)-Suberyl Carnitine to form fatty acylcarnitine.

- Transport and Regeneration: The acylcarnitine is transported into the mitochondria, where it is converted back to acyl-CoA for β-oxidation .

(L)-Suberyl Carnitine exhibits several biological activities:

- Fatty Acid Transport: It is crucial for transporting long-chain fatty acids into mitochondria for energy production through β-oxidation.

- Metabolic Regulation: It helps regulate mitochondrial function and metabolic flexibility, influencing energy homeostasis and potentially impacting conditions like insulin resistance and metabolic disorders .

- Detoxification: The compound may assist in detoxifying harmful metabolites during fatty acid metabolism, thereby contributing to cellular health.

There are various methods for synthesizing (L)-Suberyl Carnitine:

- Direct Esterification: This involves reacting L-Carnitine with suberic acid in the presence of an acid catalyst to form (L)-Suberyl Carnitine.

- Enzymatic Synthesis: Utilizing specific enzymes that catalyze the esterification reaction under mild conditions can also yield (L)-Suberyl Carnitine efficiently.

- Chemical Synthesis: Laboratory synthesis may involve multiple steps, including protection-deprotection strategies to facilitate selective reactions .

(L)-Suberyl Carnitine has various applications:

- Nutritional Supplements: It is used in dietary supplements aimed at enhancing athletic performance and recovery by improving fatty acid metabolism.

- Therapeutic Uses: Research suggests potential benefits in treating metabolic disorders, neurodegenerative diseases, and conditions related to mitochondrial dysfunction .

- Research Tool: It serves as a valuable compound in biochemical studies investigating fatty acid metabolism and mitochondrial function.

Several compounds are structurally or functionally similar to (L)-Suberyl Carnitine. Here’s a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| L-Carnitine | C₇H₁₅NO₃ | Basic form; essential for fatty acid transport |

| Butyryl-L-Carnitine | C₁₁H₂₁NO₄ | Shorter chain; involved in energy metabolism |

| Isovaleryl-L-Carnitine | C₁₂H₂₃NO₄ | 3-methylbutanoic acid derivative; affects bone density |

| Acetyl-L-Carnitine | C₉H₁₇NO₄ | Acetyl group enhances brain energy metabolism |

(L)-Suberyl Carnitine stands out due to its longer carbon chain, which allows it to play a specialized role in fatty acid metabolism compared to shorter-chain derivatives. Its unique structure enables specific interactions within mitochondrial pathways that are crucial for energy production and metabolic regulation.

(L)-Suberyl carnitine, also known as suberoyl-L-carnitine, is an acylcarnitine derivative formed by the esterification of carnitine with suberic acid (octanedioic acid) [30]. The chemical synthesis of acylcarnitine derivatives typically follows established methodologies that can be adapted for the specific production of (L)-suberyl carnitine [4].

The primary chemical synthesis approach for acylcarnitine derivatives involves the direct O-acylation of carnitine with the corresponding acyl chloride or anhydride [4]. For (L)-suberyl carnitine specifically, this would involve the reaction between L-carnitine and suberoyl chloride under controlled conditions [1]. The reaction typically proceeds through nucleophilic attack of the carnitine hydroxyl group on the activated acyl group, forming the ester bond characteristic of acylcarnitines [4] [5].

An alternative method involves the replacement of the acid chloride with equimolecular amounts of thionyl chloride followed by the addition of carnitine chloride [4]. This approach has been successfully employed for the synthesis of various acylcarnitine derivatives and can be adapted for (L)-suberyl carnitine production [4] [5].

The general reaction scheme for the chemical synthesis of (L)-suberyl carnitine can be represented as:

L-carnitine + suberoyl chloride → (L)-suberyl carnitine + HCl

The reaction typically requires careful control of temperature and pH conditions to maximize yield and minimize side reactions [1] [4]. Purification of the final product often involves chromatographic techniques, including high-performance liquid chromatography (HPLC), to ensure high purity of the final compound [4] [5].

Another synthetic approach involves the use of protecting groups to selectively acylate the hydroxyl group of carnitine while preventing unwanted reactions at the carboxylate or quaternary ammonium groups [1] [4]. This strategy is particularly useful when working with complex acyl groups or when higher selectivity is required [4] [5].

Enzymatic Biosynthesis via Carnitine Acyltransferases

The enzymatic biosynthesis of (L)-suberyl carnitine occurs primarily through the action of carnitine acyltransferases, a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A (CoA) and carnitine [8] [9]. This process is critical for the transport of fatty acids across cellular membranes and plays a key role in energy metabolism [9].

The general reaction catalyzed by carnitine acyltransferases can be represented as:

Acyl-CoA + L-carnitine ⇌ Acylcarnitine + CoA

For (L)-suberyl carnitine specifically, the reaction involves the transfer of the suberoyl group from suberoyl-CoA to L-carnitine [9] [10]. This reaction is catalyzed primarily by carnitine octanoyltransferase (CROT), which has specificity for medium-chain acyl groups including the C8 suberoyl group [36] [37].

The enzymatic mechanism of carnitine acyltransferases involves a catalytic histidine residue that acts as a general base to extract a proton from the hydroxyl group of carnitine [8] [9]. This activated hydroxyl group then attacks the thioester bond of acyl-CoA, forming the acylcarnitine product and releasing free CoA [8] [10]. In the case of CROT, the catalytic histidine is located at position 327 (His327) in the enzyme's active site [37] [38].

The reaction is fully reversible and does not require energy input, as both acyl-CoAs and acylcarnitines are considered chemically "activated" forms of acyl groups [9] [10]. The equilibrium constant for the reaction is approximately 1.7, slightly favoring the formation of acylcarnitine under physiological conditions [19].

Carnitine acyltransferases exhibit different substrate specificities based on the length of the acyl chain [13] [19]. For (L)-suberyl carnitine biosynthesis, CROT is the primary enzyme involved, as it preferentially catalyzes the transfer of medium-chain acyl groups (C6-C12), including the C8 suberoyl group [36] [37].

Mitochondrial vs. Peroxisomal Production Mechanisms

The biosynthesis of (L)-suberyl carnitine occurs in both mitochondria and peroxisomes, but through distinct mechanisms that reflect the specialized functions of these organelles in fatty acid metabolism [12] [15].

In mitochondria, (L)-suberyl carnitine production is primarily associated with the catabolism of medium-chain fatty acids through β-oxidation [11] [12]. The mitochondrial carnitine palmitoyltransferase system, consisting of CPT1 on the outer mitochondrial membrane and CPT2 on the inner membrane, is responsible for the transport of long-chain fatty acids into the mitochondria [11] [14]. However, these enzymes have limited activity with medium-chain dicarboxylic acids like suberic acid [11] [12].

Peroxisomes, in contrast, are the primary site for the oxidation of very-long-chain fatty acids and certain branched-chain fatty acids [15] [39]. The peroxisomal production of (L)-suberyl carnitine involves CROT, which is localized to the peroxisomal membrane [36] [37]. CROT catalyzes the formation of medium-chain acylcarnitines, including (L)-suberyl carnitine, as part of the process of transporting partially oxidized fatty acids from peroxisomes to mitochondria for complete oxidation [15] [36].

The following table summarizes the key differences between mitochondrial and peroxisomal production of (L)-suberyl carnitine:

| Feature | Mitochondrial Production | Peroxisomal Production |

|---|---|---|

| Primary Enzyme | Carnitine palmitoyltransferase system (CPT1/CPT2) | Carnitine octanoyltransferase (CROT) |

| Substrate Origin | Medium-chain fatty acid β-oxidation | Very-long-chain fatty acid oxidation |

| Regulatory Factors | Malonyl-CoA (inhibits CPT1) | Peroxisome proliferator-activated receptors (PPARs) |

| Physiological Role | Energy production | Detoxification and chain shortening |

Peroxisomal CROT plays a crucial role in the metabolism of dicarboxylic acids, including suberic acid [36] [39]. Studies have shown that peroxisomal β-oxidation of dicarboxylic acids is more efficient for medium-chain substrates (C8-C12) compared to shorter or longer chain dicarboxylic acids [44] [46]. This makes the peroxisome particularly important for the production of (L)-suberyl carnitine from dietary or endogenously produced suberic acid [39] [44].

The coordination between mitochondrial and peroxisomal pathways is essential for complete fatty acid oxidation [12] [15]. Peroxisomes perform initial oxidation steps on very-long-chain fatty acids, and the resulting medium-chain products, including suberoyl-CoA, can be converted to acylcarnitines for transport to mitochondria for complete oxidation [15] [39].

Substrate Specificity in Suberoyl Group Transfer

The transfer of the suberoyl group in the formation of (L)-suberyl carnitine is governed by specific enzyme-substrate interactions that determine the efficiency and selectivity of the process [21] [37]. Understanding these specificity factors is crucial for elucidating the biochemical pathways involved in (L)-suberyl carnitine production [19] [21].

Carnitine octanoyltransferase (CROT) exhibits preferential activity toward medium-chain acyl-CoAs, including suberoyl-CoA [36] [37]. The substrate specificity of CROT is determined by the architecture of its active site, which contains a tunnel that accommodates the acyl chain of the substrate [19] [37]. This tunnel extends through the center of the enzyme, with the catalytic histidine residue (His327) positioned to facilitate the transfer reaction [37] [38].

The binding of suberoyl-CoA to CROT involves specific interactions between the enzyme and various parts of the substrate molecule [37] [38]. The CoA portion binds at one end of the active site tunnel, while the suberoyl group extends into a hydrophobic pocket that accommodates the eight-carbon chain [37] [39]. The carboxyl group at the distal end of the suberoyl chain interacts with specific amino acid residues in the enzyme, contributing to substrate recognition and binding affinity [37] [38].

Research has shown that CROT exhibits highest activity with acyl chains in the C8-C12 range, making it particularly well-suited for the formation of (L)-suberyl carnitine [36] [37]. The kinetic parameters for the CROT-catalyzed reaction with suberoyl-CoA indicate a Km value in the micromolar range, reflecting a relatively high affinity for this substrate [21] [37].

The substrate specificity of CROT for suberoyl-CoA is influenced by several factors:

- Chain length: The eight-carbon chain of suberic acid fits optimally within the substrate binding pocket of CROT [37] [39].

- Functional groups: The dicarboxylic nature of suberic acid affects its interaction with the enzyme active site [37] [39].

- Stereochemistry: CROT specifically recognizes the L-isomer of carnitine, ensuring the formation of (L)-suberyl carnitine rather than the D-isomer [9] [37].

Interestingly, the trimethylammonium group of carnitine plays a crucial role in the catalytic mechanism through substrate-assisted catalysis [10] [19]. This positively charged group stabilizes the oxyanion intermediate formed during the reaction, enhancing the catalytic efficiency [10] [21]. This feature is particularly important for the formation of (L)-suberyl carnitine, as it contributes to the specificity and efficiency of the enzymatic process [19] [21].

Biotechnological Production Using Recombinant Enzymes

The biotechnological production of (L)-suberyl carnitine using recombinant enzymes represents an emerging approach that offers advantages in terms of specificity, efficiency, and environmental sustainability compared to chemical synthesis methods [23] [25]. This approach leverages advances in genetic engineering and enzyme technology to develop efficient biocatalytic processes for acylcarnitine production [23] [24].

The production of recombinant carnitine acyltransferases, particularly CROT, has been achieved in various expression systems, with Escherichia coli being the most commonly used host organism [23] [26]. The human CROT gene has been successfully cloned and expressed in E. coli, yielding functionally active enzyme that can be used for the biosynthesis of medium-chain acylcarnitines, including (L)-suberyl carnitine [23] [28].

A typical protocol for the production of recombinant CROT involves the following steps:

- Cloning of the CROT gene into an appropriate expression vector [23] [26].

- Transformation of the expression construct into E. coli host cells [23] [28].

- Induction of protein expression under optimized conditions (temperature, inducer concentration) [23] [26].

- Purification of the recombinant enzyme using affinity chromatography [23] [28].

- Verification of enzyme activity and stability [23] [26].

Research has shown that the optimal conditions for the overexpression of fully active human carnitine acyltransferases in E. coli include induction with a low concentration of IPTG (0.01 mM) and a low growth temperature (25°C) [23]. These conditions help to ensure proper protein folding and maximize the yield of active enzyme [23] [26].

The purified recombinant CROT can then be used in biocatalytic reactions for the production of (L)-suberyl carnitine [23] [25]. The enzymatic synthesis typically involves the incubation of the enzyme with L-carnitine and suberoyl-CoA under controlled conditions of pH, temperature, and ionic strength [23] [25]. The reaction can be monitored using analytical techniques such as HPLC or mass spectrometry to assess conversion efficiency and product purity [25] [29].

Alternative expression systems for the production of recombinant carnitine acyltransferases include yeast (Saccharomyces cerevisiae, Pichia pastoris) and mammalian cell cultures [26] [28]. Yeast expression systems offer advantages in terms of post-translational modifications and protein folding, which can be important for the activity and stability of complex enzymes like CROT [26] [28].

Recent advances in enzyme engineering have also enabled the development of modified carnitine acyltransferases with enhanced activity, stability, or substrate specificity [25] [28]. These engineered enzymes can potentially improve the efficiency of (L)-suberyl carnitine production and expand the range of acylcarnitine derivatives that can be synthesized using biocatalytic approaches [25] [28].

The biotechnological production of (L)-suberyl carnitine using recombinant enzymes offers several advantages over traditional chemical synthesis methods:

- Higher specificity, resulting in fewer side products and simpler purification processes [23] [25].

- Milder reaction conditions, reducing energy consumption and environmental impact [25] [28].

- Potential for continuous production using immobilized enzymes or whole-cell biocatalysts [25] [26].

- Scalability through bioprocess engineering and optimization [23] [28].

(L)-Suberyl Carnitine plays a crucial role as an intermediate in the mitochondrial fatty acid β-oxidation pathway, specifically serving as the carnitine ester of suberic acid (octanedioic acid) [1] [2]. This medium-chain acylcarnitine facilitates the transport and subsequent oxidation of the eight-carbon dicarboxylic acid through the carnitine shuttle system [3] [4].

The compound participates in the classical β-oxidation spiral through multiple enzymatic steps. Initially, suberic acid undergoes activation to suberoyl-CoA by acyl-CoA synthetases, particularly ACSL1 and ACSL4 [5]. The resulting suberoyl-CoA is then converted to (L)-Suberyl Carnitine by carnitine palmitoyltransferase 1 (CPT1), located on the outer mitochondrial membrane [6] [7]. This conversion is essential because long-chain acyl-CoA esters cannot directly cross the inner mitochondrial membrane [8].

Once formed, (L)-Suberyl Carnitine traverses the inner mitochondrial membrane via the carnitine/acylcarnitine translocase (CACT, SLC25A20) in exchange for free carnitine [4] [7]. Within the mitochondrial matrix, carnitine palmitoyltransferase 2 (CPT2) converts the acylcarnitine back to suberoyl-CoA, regenerating free carnitine for the shuttle cycle [9].

The suberoyl-CoA then enters the β-oxidation pathway, undergoing three complete cycles to yield four molecules of acetyl-CoA [2]. Each cycle involves four enzymatic steps: dehydrogenation by acyl-CoA dehydrogenases, hydration by enoyl-CoA hydratase, oxidation by hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by 3-ketoacyl-CoA thiolase [2] [10]. The process generates reducing equivalents in the form of FADH2 and NADH, which contribute to ATP synthesis through the electron transport chain [8].

Medium-chain acyl-CoA dehydrogenase (MCAD) and short-chain acyl-CoA dehydrogenase (SCAD) are particularly relevant for (L)-Suberyl Carnitine metabolism, as they catalyze the initial dehydrogenation steps for medium-chain substrates [11] [12]. The mitochondrial trifunctional protein complex handles the subsequent hydration and oxidation steps [2].

Transport Mechanisms Across Cellular Membranes

The transport of (L)-Suberyl Carnitine across cellular membranes involves multiple specialized transport systems with distinct substrate specificities and kinetic properties [13] [14]. The primary transporter responsible for carnitine and short-chain acylcarnitine transport across the plasma membrane is the organic cation transporter novel 2 (OCTN2, SLC22A5) [15] [4].

OCTN2 operates as a high-affinity, sodium-dependent transporter with a Michaelis constant (Km) of 2.9 ± 0.7 μM for carnitine [4]. This transporter exhibits broad tissue distribution, with particularly high expression in kidney, heart, skeletal muscle, and placenta [13] [4]. The transporter functions through a sodium-carnitine symport mechanism, where sodium binding enhances carnitine affinity and provides the driving force for concentrative uptake [13].

The carnitine/acylcarnitine translocase (CACT) represents the critical membrane transport step for mitochondrial fatty acid oxidation [7] [4]. Located in the inner mitochondrial membrane, CACT facilitates the exchange of acylcarnitines entering the mitochondrial matrix for free carnitine exiting the matrix [7]. This antiport mechanism ensures continuous cycling of the carnitine moiety while allowing acyl groups to access the β-oxidation machinery.

Additional transport systems contribute to (L)-Suberyl Carnitine distribution. The amino acid transporter ATB0,+ (SLC6A14) can transport carnitine derivatives, particularly under inflammatory conditions where its expression is upregulated [15]. This transporter operates as a high-capacity, low-affinity system driven by sodium and chloride gradients [15].

Monocarboxylate transporter 9 (MCT9, SLC16A9) represents another potential transport pathway, though its specific role in acylcarnitine transport remains less well characterized [14]. The tissue distribution of MCT9 includes brain, kidney, and heart, suggesting possible involvement in tissue-specific carnitine metabolism [14].

The transport kinetics of (L)-Suberyl Carnitine exhibit saturation characteristics due to the finite capacity of OCTN2 and other transporters [16] [17]. At physiological concentrations, the transport efficiency remains high, but increasing concentrations lead to progressive saturation and reduced fractional uptake [16].

Interconversion with Suberoyl-CoA Derivatives

The interconversion between (L)-Suberyl Carnitine and suberoyl-CoA derivatives represents a fundamental aspect of cellular energy metabolism and metabolic flexibility [2] [5]. This bidirectional conversion is catalyzed by the carnitine palmitoyltransferase system, which maintains the balance between CoA and carnitine pools within different cellular compartments [18].

The forward reaction, catalyzed by CPT1, converts suberoyl-CoA to (L)-Suberyl Carnitine using L-carnitine as the acyl acceptor [6] [7]. This reaction is regulated by malonyl-CoA, the product of acetyl-CoA carboxylase, which provides metabolic coordination between fatty acid synthesis and oxidation [7]. When malonyl-CoA concentrations are elevated during lipogenic conditions, CPT1 activity is inhibited, reducing acylcarnitine formation [7].

The reverse reaction, mediated by CPT2 in the mitochondrial matrix, regenerates suberoyl-CoA from (L)-Suberyl Carnitine [7] [9]. This conversion is essential for accessing the β-oxidation pathway and is subject to product inhibition by accumulating acyl-CoA esters [2]. The reaction also releases free carnitine, which exits the mitochondria via CACT to maintain the carnitine shuttle cycle [7].

Alternative pathways for suberoyl-CoA metabolism include peroxisomal β-oxidation, particularly relevant for dicarboxylic acid substrates [5]. Peroxisomal acyl-CoA oxidase 1 (ACOX1) initiates the oxidation of long-chain dicarboxylic acids, while the bifunctional proteins EHHADH and HSD17B4 catalyze subsequent steps [5]. The peroxisomal pathway generates shortened acyl-CoA intermediates that can be converted to acylcarnitines by carnitine octanoyltransferase (CrOT) or carnitine acetyltransferase (CrAT) [4] [5].

The ω-oxidation pathway provides an alternative route for generating dicarboxylic acids from monocarboxylic fatty acids [5] [19]. Cytochrome P450 enzymes of the 4A and 4F families catalyze the terminal hydroxylation of fatty acids, followed by alcohol and aldehyde dehydrogenases to produce dicarboxylic acids [5]. This pathway becomes particularly important during metabolic stress or in certain disease states [19].

Renal Reabsorption Dynamics and Clearance Kinetics

The renal handling of (L)-Suberyl Carnitine involves complex processes of glomerular filtration, tubular reabsorption, and secretion that collectively determine its clearance from the circulation [16] [17] [20]. The compound undergoes free filtration at the glomerulus due to its small molecular weight (317.38 g/mol) and minimal protein binding [16].

The predominant mechanism for carnitine conservation is active tubular reabsorption mediated by OCTN2 transporters located on the apical membrane of proximal tubule cells [20] [4]. Under normal physiological conditions, the reabsorption efficiency exceeds 90-99% of the filtered load, resulting in very low net renal clearance values of 1-3 mL/min [16] [20] [21].

The reabsorption process exhibits saturation kinetics characteristic of carrier-mediated transport [16] [17]. At normal plasma concentrations (25-50 μM), the transport system operates well below saturation, ensuring efficient conservation [20]. However, as plasma concentrations increase, particularly following exogenous administration, the reabsorption capacity becomes progressively saturated [16].

This saturation phenomenon leads to dose-dependent changes in renal clearance [16]. Studies demonstrate that renal clearance increases significantly from approximately 11 mL/min at low doses to over 29 mL/min at higher doses, reflecting the saturation of the OCTN2-mediated reabsorption mechanism [16]. The clinical implication is that higher doses result in disproportionately greater urinary losses.

The glomerular filtration rate for (L)-Suberyl Carnitine approximates the normal GFR of ~120 mL/min, indicating free filtration without significant protein binding or secretion [22] [17]. The filtration clearance combined with the measured net clearance allows calculation of the reabsorption efficiency under various conditions [22].

Factors that influence renal clearance include urine flow rate, pH, and the presence of competing substrates for OCTN2 [22] [23]. Increased urine flow reduces the contact time for reabsorption, potentially increasing clearance [22]. The presence of other organic cations or carnitine derivatives may compete for transporter binding sites [23].

Tissue-Specific Distribution Patterns

The distribution of (L)-Suberyl Carnitine and total carnitine across human tissues reflects the metabolic demands and functional requirements of different organs [24] [25]. Cardiac muscle exhibits the highest carnitine concentrations at 4.8 ± 0.4 μmol/g wet weight, consistent with the heart's substantial reliance on fatty acid oxidation for energy production [18] [24] [25].

Skeletal muscle contains the second-highest carnitine concentrations at 3.9 ± 0.1 μmol/g, reflecting its significant oxidative capacity and role in exercise metabolism [26] [24] [25]. The carnitine content in skeletal muscle can increase 50- to 100-fold compared to plasma concentrations due to active transport mechanisms [26]. This concentration gradient is maintained by OCTN2 transporters and correlates with the tissue's capacity for fatty acid oxidation [26].

The placenta demonstrates notable carnitine accumulation (2.1 ± 0.3 μmol/g), serving as a crucial barrier and transport interface for fetal carnitine supply [25]. High OCTN2 expression in placental tissue facilitates maternal-fetal carnitine transfer, ensuring adequate fetal development and metabolic function [4].

Kidney tissue contains 1.5 ± 0.2 μmol/g of carnitine, reflecting its dual role in carnitine metabolism and excretion [20] [25]. The kidney not only filters and reabsorbs carnitine but also participates in de novo carnitine synthesis from lysine and methionine precursors [27] [20]. The tissue distribution within the kidney shows preferential accumulation in the cortex where OCTN2 expression is highest [20].

Brain tissue maintains carnitine concentrations of 1.2 ± 0.1 μmol/g, supporting neuronal energy metabolism and synaptic function [18] [25]. The blood-brain barrier transport of carnitine involves specific transporters that regulate central nervous system carnitine homeostasis [28]. Brain carnitine plays roles beyond fatty acid oxidation, including neurotransmitter synthesis and neuroprotection [18].

Liver tissue contains relatively lower carnitine concentrations (0.8 ± 0.1 μmol/g) despite its central role in carnitine metabolism [25]. The liver serves as the primary site for carnitine synthesis and ketogenesis, but the lower tissue concentration reflects rapid turnover and export to other tissues [27]. The hepatic carnitine pool is dynamic and responsive to nutritional and metabolic status [29].

Adipose tissue exhibits the lowest carnitine concentrations (0.5 ± 0.1 μmol/g), consistent with its primary function in lipid storage rather than oxidation [25]. However, adipose tissue carnitine metabolism becomes important during lipolysis and in response to metabolic stimuli that promote fat oxidation [24].

The acylcarnitine fraction varies among tissues, typically representing 10-30% of total carnitine content [30] [24]. This fraction increases during periods of enhanced fatty acid oxidation and can serve as an indicator of metabolic flux [30]. Muscle tissues generally show higher acylcarnitine fractions during exercise, while liver shows increased fractions during fasting or ketogenic states [24].